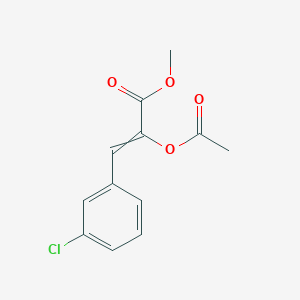

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate

Description

Properties

CAS No. |

916263-89-3 |

|---|---|

Molecular Formula |

C12H11ClO4 |

Molecular Weight |

254.66 g/mol |

IUPAC Name |

methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoate |

InChI |

InChI=1S/C12H11ClO4/c1-8(14)17-11(12(15)16-2)7-9-4-3-5-10(13)6-9/h3-7H,1-2H3 |

InChI Key |

WOSAPNDVQZRTJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=CC1=CC(=CC=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acylation of Methyl Acrylate

One common method for synthesizing this compound involves the acylation of methyl acrylate.

Reagents : Methyl acrylate, acetic anhydride, and a catalyst such as pyridine.

-

- Mix methyl acrylate with acetic anhydride in the presence of pyridine.

- Stir the mixture at room temperature for several hours.

- Quench the reaction with water and extract the organic layer with ethyl acetate.

- Purify the crude product through column chromatography.

This method yields methyl 2-acetoxyprop-2-enoate, which can be further reacted with 3-chlorobenzaldehyde to form the target compound.

Direct Esterification

Another straightforward approach is direct esterification:

Reagents : Methyl acrylate, acetic acid, and sulfuric acid as a catalyst.

-

- Combine methyl acrylate and acetic acid in a round-bottom flask.

- Add a few drops of concentrated sulfuric acid.

- Heat the mixture under reflux for several hours.

- Allow to cool, then neutralize with sodium bicarbonate.

- Extract with dichloromethane and purify via distillation.

This method offers a simpler route but may result in lower yields compared to acylation methods.

Baylis-Hillman Reaction

The Baylis-Hillman reaction can also be employed to create this compound:

Reagents : Methyl (2Z)-3-(3-chlorophenyl)prop-2-enoate, an aldehyde (such as acetaldehyde), and a base like triethylamine.

-

- Mix methyl (2Z)-3-(3-chlorophenyl)prop-2-enoate with acetaldehyde in the presence of triethylamine.

- Stir at room temperature until completion (monitored by TLC).

- Work up the reaction mixture by adding water and extracting with ethyl acetate.

This method is advantageous due to its ability to generate complex structures with high stereoselectivity.

Comparative Analysis of Methods

The following table summarizes key aspects of each preparation method:

| Method | Yield (%) | Complexity | Time Required | Purification Technique |

|---|---|---|---|---|

| Acylation | High | Moderate | Several hours | Column chromatography |

| Direct Esterification | Moderate | Simple | Few hours | Distillation |

| Baylis-Hillman Reaction | High | Complex | Several hours | Liquid-liquid extraction |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The chlorophenyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate and related compounds:

Structural and Conformational Differences

- Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with bromo (e.g., ), methoxy (), or cyano () substituents in analogs. Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity of the α,β-unsaturated system, while electron-donating groups (e.g., OMe, NMe₂) modulate reactivity .

- Stereochemistry : Syn-periplanar conformations are common in acrylates (e.g., torsion angle = 3.2° in ), but steric effects from 2,2-dimethyl groups () or bulky substituents (e.g., 2-chloromethylphenyl in ) may distort planarity.

Biological Activity

Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12ClO3

- Molecular Weight : Approximately 240.68 g/mol

- Structural Features : The compound features an acetyloxy group and a chlorophenyl moiety, which are crucial for its biological activity. The presence of the chlorine atom in the phenyl ring enhances its lipophilicity and potential interactions with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle, particularly at the G1/S checkpoint.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties, attributed to its ability to inhibit key enzymes involved in inflammatory pathways:

- Cyclooxygenase (COX) Inhibition : Studies have shown that it inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.

- Reduction of Cytokine Production : The compound lowers levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be explained through its interactions with various molecular targets:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits COX enzymes, leading to reduced inflammation. |

| Cellular Signaling Modulation | Alters signaling pathways that control cell proliferation and survival. |

| Reactive Oxygen Species (ROS) Generation | Induces oxidative stress in cancer cells, promoting apoptosis. |

Case Studies

- In Vitro Studies : A study conducted on breast cancer cell lines showed a significant reduction in cell viability when treated with this compound at concentrations ranging from 10 µM to 50 µM over 48 hours.

- Animal Models : In vivo experiments using murine models of inflammation demonstrated that administration of the compound resulted in decreased edema and pain response compared to control groups treated with saline.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate | C12H12F O3 | Anticancer, anti-inflammatory |

| Methyl 2-acetoxy-4-(3-chlorophenyl)but-2-enoate | C13H13Cl O3 | Antimicrobial, anticancer |

Q & A

Q. What are the common synthetic routes for Methyl 2-(acetyloxy)-3-(3-chlorophenyl)prop-2-enoate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Esterification : Reacting a β-keto acid derivative with methanol under acidic catalysis to form the methyl ester.

- Acetylation : Introducing the acetyloxy group via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).

- Chlorophenyl incorporation : A Friedel-Crafts alkylation or cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the 3-chlorophenyl moiety.

Optimization focuses on solvent choice (e.g., anhydrous THF or DMF), temperature control (0–60°C), and catalyst selection (e.g., palladium catalysts for coupling reactions). Monitoring by TLC and purification via column chromatography ensures product integrity .

Q. How is the structure of this compound confirmed spectroscopically?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetyl methyl), δ 3.7–3.9 ppm (methoxy group), and aromatic protons (δ 7.2–7.5 ppm) confirm substituent positions.

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) validate ester and acetyl groups.

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1220 cm⁻¹ (C-O ester).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₂H₁₁ClO₄) confirms molecular ion integrity .

Advanced Research Questions

Q. What crystallographic techniques resolve the molecular geometry and intermolecular interactions of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using SHELX software for structure solution and refinement. The enoate double bond geometry (E/Z configuration) is determined from torsion angles .

- ORTEP-3 Visualization : Thermal ellipsoid plots generated via ORTEP-3 highlight bond lengths and angles, particularly the planarity of the α,β-unsaturated ester system .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains involving acetyloxy oxygen and chlorophenyl hydrogen, influencing crystal packing .

Q. How can researchers resolve contradictions in spectroscopic data between theoretical and experimental results?

- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., using B3LYP/6-311+G(d,p)). Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility.

- Dynamic NMR Studies : Variable-temperature NMR can detect rotational barriers in the enoate moiety, explaining split signals .

- X-ray Powder Diffraction (XRPD) : Validate polymorphic forms if unexpected spectral peaks arise, as different crystal phases alter hydrogen-bonding networks .

Q. What methodologies are employed to analyze stereochemical outcomes during synthesis?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) to assess optical purity.

- Circular Dichroism (CD) : Correlates absolute configuration with Cotton effects for compounds with stereogenic centers.

- Crystallographic Data : For racemic mixtures, refine Flack parameters in SCXRD to confirm enantiomeric ratios .

Q. How do computational models predict the reactivity of the α,β-unsaturated ester moiety in further reactions?

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps calculated via Gaussian software predict regioselectivity in Diels-Alder or Michael addition reactions.

- Molecular Dynamics Simulations : Simulate solvent effects on transition states to optimize conditions for nucleophilic attack at the β-carbon .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound in catalytic studies?

- Moisture Sensitivity : Store under inert gas (N₂/Ar) due to ester hydrolysis susceptibility.

- Light Protection : Shield from UV light to prevent [2+2] cycloaddition or decomposition of the enoate group.

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) based on SDS recommendations, though specific hazard data may require extrapolation from structurally similar esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.